molecular formula C16H9ClN4OS B11073690 (5Z)-5-(4-chlorobenzylidene)-2-(pyridin-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(4-chlorobenzylidene)-2-(pyridin-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11073690
M. Wt: 340.8 g/mol
InChI Key: LUKBWTQBNOAUKP-LCYFTJDESA-N
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Description

(5Z)-5-(4-chlorobenzylidene)-2-(pyridin-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazole ring, a pyridine moiety, and a chlorobenzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(4-chlorobenzylidene)-2-(pyridin-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The initial step involves the synthesis of the thiazole ring, which can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.

    Formation of the Triazole Ring: The triazole ring is then formed by reacting the thiazole intermediate with hydrazine derivatives under reflux conditions.

    Introduction of the Pyridine Moiety: The pyridine ring is introduced through a nucleophilic substitution reaction, where the triazole-thiazole intermediate reacts with a pyridine derivative.

    Formation of the Chlorobenzylidene Group: The final step involves the condensation of the intermediate with 4-chlorobenzaldehyde under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the chlorobenzylidene group, converting it to the corresponding benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-(4-chlorobenzylidene)-2-(pyridin-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development. Studies have shown that it may exhibit antimicrobial, antifungal, and anticancer properties.

Medicine

In medicine, the compound is being investigated for its therapeutic potential. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for the development of new drugs. Research is ongoing to explore its efficacy and safety in various disease models.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its chemical properties make it suitable for applications in the production of polymers, coatings, and other materials with specialized functions.

Mechanism of Action

The mechanism of action of (5Z)-5-(4-chlorobenzylidene)-2-(pyridin-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or induction of cell death. The exact pathways and targets involved depend on the specific application and context of use.

Properties

Molecular Formula

C16H9ClN4OS

Molecular Weight

340.8 g/mol

IUPAC Name

(5Z)-5-[(4-chlorophenyl)methylidene]-2-pyridin-4-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C16H9ClN4OS/c17-12-3-1-10(2-4-12)9-13-15(22)21-16(23-13)19-14(20-21)11-5-7-18-8-6-11/h1-9H/b13-9-

InChI Key

LUKBWTQBNOAUKP-LCYFTJDESA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=NC=C4)S2)Cl

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N3C(=NC(=N3)C4=CC=NC=C4)S2)Cl

Origin of Product

United States

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